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Compound of Interest

Compound Name: Chitin synthase inhibitor 8

Cat. No.: B15141263

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

IUPAC Name: (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-
phenylbut-2-enamide

Compound ID: Chitin synthase inhibitor 8 (also referred to as compound 9d in primary
literature)

Chemical Structure:
Molecular Formula: C23H23N30s
Molecular Weight: 421.45 g/mol

Canonical SMILES:
COC1=CC2=C(C=C1)NC(=0O)OC23CCN(CCI)C(=0)C=CC(=0)NC4=CcCc=CC=C4

InChl Key: KBJYJSSFTDSTLN-MDZDMXLPSA-N

Introduction

Chitin, a polymer of 3-(1,4)-linked N-acetylglucosamine, is an essential structural component of
the fungal cell wall, providing rigidity and protection. Crucially, chitin and the enzymatic
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machinery for its synthesis are absent in vertebrates, making chitin synthase a highly attractive
target for the development of selective antifungal therapies. Chitin synthase inhibitor 8 is a
novel compound belonging to a series of spiro[benzoxazine-piperidin]-one derivatives. These
compounds have been designed and synthesized as potent inhibitors of chitin synthase,
demonstrating significant antifungal activity. This technical guide provides a comprehensive
overview of Chitin synthase inhibitor 8, including its synthesis, mechanism of action,
guantitative inhibitory and antifungal data, and detailed experimental protocols.

Mechanism of Action

Chitin synthase inhibitor 8 and its analogues function by directly inhibiting the activity of chitin
synthase. This inhibition disrupts the synthesis of chitin, a critical component of the fungal cell
wall. The integrity of the cell wall is compromised, leading to osmotic instability, morphological
abnormalities, and ultimately, the cessation of fungal growth. The targeting of chitin synthase
has been confirmed through various experimental approaches, including sorbitol protection
assays. In these assays, the presence of an osmotic stabilizer like sorbitol can rescue fungal
cells from the lytic effects of cell wall-disrupting agents, indicating that the compound's primary
target is indeed the cell wall.

Data Presentation

The following tables summarize the quantitative data for Chitin synthase inhibitor 8
(compound 9d) and related compounds from the spiro[benzoxazine-piperidin]-one series, as
reported in the primary literature.

Table 1: Chitin Synthase Inhibitory Activity
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Concentration Inhibition
Compound ICs0 (MM)
(ng/mL) Percentage (%)
9d (Chitin synthase o
o 300 69 Not explicitly reported
inhibitor 8)
9a 300 >60 0.14
90 300 >60 0.11
9s 300 >60 0.10
ot 300 >60 0.16

Polyoxin B (Control)

Equal to test

compounds

Table 2: In Vitro Antifungal Activity (MIC in pg/mL)
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Candida Aspergillus Aspergillus Cryptococcus
Compound albicans flavus (ATCC fumigatus neoformans
(ATCC 76615) 16870) (GIMCC 3.19) (ATCC 32719)
Broad-spectrum Broad-spectrum Broad-spectrum Broad-spectrum
od (Chit activity reported, activity reported, activity reported, activity reported,
itin
specific MIC specific MIC specific MIC specific MIC
synthase
o values equal to values equal to values equal to values equal to
inhibitor 8)
fluconazole and fluconazole and fluconazole and fluconazole and
polyoxin B. polyoxin B. polyoxin B. polyoxin B.
9 Broad-spectrum Broad-spectrum Broad-spectrum Broad-spectrum
a
activity activity activity activity
on Broad-spectrum Broad-spectrum Broad-spectrum Broad-spectrum
activity activity activity activity
9 Broad-spectrum Broad-spectrum Broad-spectrum Broad-spectrum
S
activity activity activity activity
ot Broad-spectrum Broad-spectrum Broad-spectrum Broad-spectrum
activity activity activity activity
Fluconazole
(Control)
Polyoxin B
(Control)

Experimental Protocols

Synthesis of (E)-4-(6-methoxy-2-oxospiro[1H-3,1-
benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-
enamide (Chitin synthase inhibitor 8)

The synthesis of Chitin synthase inhibitor 8 involves a multi-step process, beginning with the
formation of the spiro[benzoxazine-piperidin]-one core, followed by the addition of the a,3-
unsaturated carbonyl fragment. The detailed protocol is based on the methods described by
Xu, et al. in the European Journal of Medicinal Chemistry (2022).
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Step 1: Synthesis of the Spiro[benzoxazine-piperidin]-one Intermediate

e This step typically involves the reaction of an appropriate N-substituted 4-piperidone with an
isatoic anhydride derivative in the presence of a suitable solvent and catalyst.

Step 2: Acylation with the a,3-Unsaturated Carbonyl Moiety

e The spiro[benzoxazine-piperidin]-one intermediate is then acylated with (E)-4-oxo-4-
(phenylamino)but-2-enoic acid or its activated derivative (e.g., acid chloride) to yield the final
product. The reaction is typically carried out in an inert solvent with a base to neutralize the
acid formed.

Chitin Synthase Inhibition Assay

This assay is performed to determine the inhibitory effect of the compound on chitin synthase
activity. The following is a generalized protocol based on established methods.

o Enzyme Preparation: A crude preparation of chitin synthase is obtained from a fungal source,
such as Sclerotiorum sclerotiorum. This typically involves culturing the fungus, harvesting the
mycelia, and preparing a cell-free extract through mechanical disruption and centrifugation.

o Assay Reaction: The assay is conducted in a 96-well microtiter plate coated with wheat germ
agglutinin (WGA), which binds to chitin.

e The reaction mixture contains a buffer (e.g., 50 mM Tris-HCI, pH 7.5), the substrate UDP-N-
acetylglucosamine (UDP-GIcNACc), N-acetylglucosamine (GIcNAc), and CoClz.

e The test compound, dissolved in DMSO, is added to the wells at various concentrations.
e The reaction is initiated by the addition of the chitin synthase enzyme preparation.

e The plate is incubated at 30°C for a defined period (e.g., 3 hours) to allow for chitin
synthesis.

o Detection: After incubation, the plate is washed to remove unreacted substrates. A solution of
horseradish peroxidase-conjugated wheat germ agglutinin (WGA-HRP) is added to the wells
and incubated.
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o Following another washing step, a substrate for HRP (e.g., TMB) is added, and the optical
density is measured at a specific wavelength (e.g., 600 nm). The inhibition of chitin synthase
activity is calculated relative to a control without the inhibitor.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the compound against various fungal strains is
determined using a broth microdilution method according to the guidelines of the Clinical and
Laboratory Standards Institute (CLSI).

e Fungal Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. A
suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a
specific concentration.

o Assay Setup: The test compound is serially diluted in a 96-well microtiter plate containing a
suitable broth medium (e.g., RPMI-1640).

 Inoculation: Each well is inoculated with the prepared fungal suspension.

¢ Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a
specified period (e.g., 24-48 hours).

e MIC Determination: The MIC is defined as the lowest concentration of the compound that
causes a significant inhibition of visible fungal growth compared to a drug-free control.
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Caption: Simplified fungal chitin biosynthesis pathway and the point of inhibition by Chitin
Synthase Inhibitor 8.

Experimental Workflow for Chitin Synthase Inhibition
Assay
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Caption: Step-by-step workflow for the in vitro chitin synthase inhibition assay.
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 To cite this document: BenchChem. [In-Depth Technical Guide on Chitin Synthase Inhibitor
8]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15141263#chitin-synthase-inhibitor-8-iupac-name-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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